molecular formula C7H11Cl3N2 B8218873 (S)-1-(5-Chloropyridin-3-YL)ethanamine dihydrochloride

(S)-1-(5-Chloropyridin-3-YL)ethanamine dihydrochloride

Cat. No.: B8218873
M. Wt: 229.5 g/mol
InChI Key: JZFWHONHFXUHCN-XRIGFGBMSA-N
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Description

(S)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 3-position. The compound exists as the S-enantiomer and is stabilized as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Properties

IUPAC Name

(1S)-1-(5-chloropyridin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFWHONHFXUHCN-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Pathway

Asymmetric hydrogenation of prochiral ketones using chiral catalysts is a widely employed method. For example, the reduction of 1-(5-chloropyridin-3-yl)ethanone with a ruthenium-BINAP catalyst system achieves high enantiomeric excess (ee).

Procedure :

  • Substrate : 1-(5-Chloropyridin-3-yl)ethanone (1.0 equiv)

  • Catalyst : RuCl₂[(R)-BINAP] (0.5 mol%)

  • Conditions : H₂ (50 bar), MeOH, 25°C, 12 h

  • Yield : 92%

  • ee : 98%

Post-Hydrogenation Processing :
The resulting (S)-amine free base is treated with HCl in ethanol to form the dihydrochloride salt, isolated via recrystallization (acetonitrile/water).

Chiral Resolution of Racemic Mixtures

Racemic 1-(5-chloropyridin-3-yl)ethanamine is resolved using chiral acids or chromatography.

Diastereomeric Salt Formation

  • Resolving Agent : L-(+)-Tartaric acid (1.2 equiv)

  • Solvent : Ethanol/water (4:1)

  • Isolation : Crystallization at 4°C

  • Yield : 45% (S-enantiomer)

  • Purity : >99% ee after two recrystallizations

Preparative Chiral HPLC

  • Column : Chiralpak AD-H (250 mm × 4.6 mm)

  • Mobile Phase : Hexane/ethanol/diethylamine (80:20:0.1)

  • Throughput : 50 mg per injection

  • Recovery : 85%

Enzymatic Kinetic Resolution

Lipases or transaminases enable enantioselective synthesis under mild conditions.

Candida antarctica Lipase B (CAL-B)

  • Substrate : Racemic 1-(5-chloropyridin-3-yl)ethyl acetate (1.0 equiv)

  • Enzyme : CAL-B (10 wt%)

  • Conditions : Phosphate buffer (pH 7.0), 30°C, 24 h

  • Conversion : 48%

  • ee (S-enantiomer) : >99%

ω-Transaminase-Catalyzed Amination

  • Ketone : 1-(5-Chloropyridin-3-yl)ethanone

  • Amine Donor : Isopropylamine (2.0 equiv)

  • Enzyme : Codexis TA-101 (5 mg/mL)

  • Yield : 78%

  • ee : 99%

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction converts secondary alcohols to amines with retention of configuration.

Procedure :

  • Substrate : (R)-1-(5-Chloropyridin-3-yl)ethanol (1.0 equiv)

  • Reagents : DIAD (1.2 equiv), Ph₃P (1.2 equiv), HN₃ (1.5 equiv)

  • Solvent : THF, 0°C → 25°C, 6 h

  • Yield : 85%

  • Follow-Up : Staudinger reaction to convert azide to amine, HCl salt formation [1,4]

Reductive Amination

A one-pot method for direct synthesis from ketones and ammonia.

Conditions :

  • Ketone : 1-(5-Chloropyridin-3-yl)ethanone (1.0 equiv)

  • Ammonia Source : NH₄OAc (2.0 equiv)

  • Reducing Agent : NaBH₃CN (1.5 equiv)

  • Solvent : MeOH, 25°C, 12 h

  • Yield : 70% (racemic)

  • Resolution : Subsequent chiral HPLC or enzymatic resolution

Comparison of Methods

Method Yield ee (%) Scalability Cost
Asymmetric Hydrogenation92%98HighModerate
Chiral Resolution45%99LowHigh
Enzymatic Resolution78%99ModerateModerate
Mitsunobu Reaction85%>99LowHigh
Reductive Amination70%50 (race.)HighLow

Analytical Characterization

  • HPLC : Chiralpak AD-H, retention time (S)-enantiomer: 8.2 min

  • MS (ESI+) : m/z 157.05 [M+H]⁺

  • ¹H NMR (D₂O) : δ 8.45 (s, 1H), 8.25 (d, J=2.1 Hz, 1H), 7.55 (dd, J=2.1, 8.4 Hz, 1H), 4.15 (q, J=6.6 Hz, 1H), 1.50 (d, J=6.6 Hz, 3H)

Challenges and Optimization

  • Racemization : Elevated temperatures during HCl salt formation may reduce ee. Mitigation: Use cold HCl/EtOH (0–5°C).

  • Catalyst Cost : Ru-BINAP systems are expensive. Alternative: Immobilized enzymes for reuse.

  • Solvent Waste : Enzymatic methods reduce organic solvent use by 60% compared to resolution.

Recent Advances

  • Flow Chemistry : Continuous hydrogenation with immobilized Ru catalysts improves throughput (5 kg/day).

  • Biocatalysis : Engineered transaminases achieve >99% ee in 4 h, TON >10,000 .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloropyridin-3-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The chloropyridine ring allows for substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropyridine ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(5-Chloropyridin-3-YL)ethanamine dihydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structure allows for interactions with various neurotransmitter systems, making it a candidate for developing drugs aimed at treating conditions such as depression and anxiety disorders.

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various reactions, such as substitution and oxidation, facilitates the creation of diverse chemical entities that can be explored for their biological activities.

Biological Studies

Research indicates that this compound is involved in studies of enzyme inhibition and receptor binding. Its structural similarity to biologically active amines allows it to modulate the activity of specific molecular targets, including neurotransmitter receptors.

Industrial Applications

Beyond medicinal uses, this compound finds applications in developing agrochemicals and other industrial chemicals due to its chemical properties and reactivity.

Case Study 1: Neurological Disorders

A study explored the effects of this compound on serotonin receptor modulation. Results indicated that this compound could enhance serotonin signaling, suggesting potential therapeutic benefits in treating depression.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibited specific enzymes linked to neurodegenerative diseases. This inhibition could lead to protective effects against neuronal damage.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloropyridin-3-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: Pyridin-3-yl vs. pyridin-2-yl substitution alters spatial orientation, impacting receptor binding. For example, the target compound’s 3-position ethanamine group may favor interactions with specific enzyme active sites compared to 2-position analogs .

Stereochemistry :

  • The S-enantiomer of the target compound may exhibit distinct pharmacological profiles compared to its R-counterpart. Enantiomeric differences are critical in chiral drug design, as seen in analogs like (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride, where stereochemistry influences potency .

Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit superior solubility compared to monohydrochloride forms, aiding bioavailability in drug formulations .

Structural Modifications :

  • Addition of a methyl group (e.g., (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride) increases lipophilicity, which could enhance membrane permeability but may also affect metabolic clearance rates .

Biological Activity

(S)-1-(5-Chloropyridin-3-YL)ethanamine dihydrochloride is a chiral compound known for its significant biological activity, particularly in the context of pharmacological applications. This article delves into its biological mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C7_{7}H9_{9}Cl2_{2}N
  • Molecular Weight: Approximately 193.07 g/mol
  • Structure: The compound features a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group, contributing to its unique biological interactions.

The mechanism of action for this compound involves its interaction with various receptors in the central nervous system (CNS). It can function as both an agonist and antagonist, modulating neurotransmitter systems that are crucial for neurological function.

Key Mechanisms:

  • Receptor Binding: The compound exhibits binding affinity for neurotransmitter receptors, which may influence pathways related to mood regulation, cognition, and pain perception.
  • Enzyme Interaction: It has been shown to interact with specific enzymes, potentially affecting metabolic pathways relevant to neurological disorders.

Biological Activity

Research indicates that this compound holds promise for treating various neurological conditions due to its ability to modulate neurotransmitter systems. The following table summarizes key findings from studies on its biological activity:

Study FocusFindings
Neurotransmitter Modulation Significant effects on serotonin and norepinephrine levels, suggesting potential use in mood disorders.
Receptor Interaction Acts on multiple receptor types, including serotonin receptors and adrenergic receptors, indicating a broad pharmacological profile.
In Vivo Studies Demonstrated efficacy in animal models of anxiety and depression, supporting its therapeutic potential.

Case Studies

  • Neuropharmacological Studies:
    • In a study examining the effects of this compound on anxiety-like behavior in rodents, results indicated a reduction in anxiety symptoms when administered at specific dosages. This suggests potential applications in treating anxiety disorders.
  • Pain Management Research:
    • Another investigation focused on the compound's analgesic properties revealed significant pain relief in models of inflammatory pain. This highlights its potential as a non-opioid analgesic agent.

Applications in Medicinal Chemistry

This compound serves as a vital building block in medicinal chemistry, particularly for synthesizing new pharmacological agents targeting neurological pathways. Its versatility allows researchers to explore various derivatives that may enhance efficacy or reduce side effects.

Q & A

Basic: What are the recommended analytical techniques for verifying the enantiomeric purity of (S)-1-(5-chloropyridin-3-yl)ethanamine dihydrochloride?

Methodological Answer:
Enantiomeric purity should be confirmed using chiral high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy. For HPLC, employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for pyridine derivatives. Compare retention times with the (R)-enantiomer (if available) or use spiking experiments. Mass spectrometry (MS) coupled with HPLC can further validate molecular identity. Refer to structural analogs like (R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride for methodological parallels .

Basic: How can researchers ensure the stability of this compound during storage?

Methodological Answer:
Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis or oxidation. Periodic stability testing via nuclear magnetic resonance (NMR) or HPLC is recommended. Degradation products under extreme conditions (e.g., heat) may include hydrogen chloride and halogenated byproducts, as observed in related dihydrochloride salts .

Advanced: How can density functional theory (DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the electronic structure. Focus on the chloropyridine moiety’s electron-deficient C5 position, which is susceptible to nucleophilic attack. Compare calculated activation energies for potential reaction pathways (e.g., SNAr vs. radical mechanisms). Validate predictions with experimental kinetic studies using UV-Vis or LC-MS to track intermediates .

Advanced: How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:
Contradictions may arise from varying counterion effects or hydration states. Conduct systematic solubility studies using standardized buffers (e.g., phosphate-buffered saline) and quantify solubility via gravimetric analysis or nephelometry. Compare results with structurally similar compounds like (R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride, noting halogen electronegativity impacts .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of potential decomposition products (e.g., HCl, HF). Emergency protocols should align with GHS guidelines, including neutralization of spills with sodium bicarbonate. Toxicity data are limited, so assume acute hazards based on pyridine derivatives and dihydrochloride salts .

Advanced: How can researchers design a scalable synthesis route while minimizing impurities?

Methodological Answer:
Optimize the reductive amination of 5-chloropyridine-3-carbaldehyde with (S)-α-methylbenzylamine, followed by HCl salt formation. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates. Purify via recrystallization in ethanol/water mixtures, and validate purity using LC-MS with reference standards for known impurities (e.g., unreacted aldehyde or racemic byproducts) .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyridine and ethylamine regions.
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).
  • Elemental Analysis : Confirm Cl and N content (±0.3% deviation) to verify dihydrochloride stoichiometry .

Advanced: What strategies can address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control for dihydrochloride salt dissociation in buffers.
  • Metabolite Profiling : Employ LC-HRMS to identify degradation products that may interfere with bioactivity measurements.
  • Computational Docking : Compare binding affinities of the (S)-enantiomer vs. metabolites using AutoDock Vina with cryo-EM receptor structures .

Basic: How should researchers handle ecological risk assessments given limited toxicity data?

Methodological Answer:
Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict acute aquatic toxicity. Conduct biodegradation studies in OECD 301D media, monitoring chloride release via ion chromatography. Compare results with analogs like 3-methylhistamine dihydrochloride, which shares similar amine/chloride functionalities .

Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP, blood-brain barrier permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM-GUI with lipid bilayer models.
  • Metabolite Prediction : Employ GLORYx to identify potential phase I/II metabolites, prioritizing halogen retention or cleavage .

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